molecular formula C8H8N2O3 B1590020 4-Acetamidopicolinic acid CAS No. 84487-16-1

4-Acetamidopicolinic acid

Cat. No. B1590020
CAS RN: 84487-16-1
M. Wt: 180.16 g/mol
InChI Key: JWWWOLMWKMKSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidopicolinic acid is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.16 g/mol.


Molecular Structure Analysis

The molecular structure of 4-Acetamidopicolinic acid is represented by the InChI code 1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamidopicolinic acid include its molecular weight (180.16 g/mol) and its linear formula (C8H8N2O3) . Other properties such as color, density, hardness, and melting and boiling points are not specified in the search results.

Scientific Research Applications

  • 4-acetamido-TEMPO in Pulp and Paper Industry

    • Field : Pulp and Paper Industry .
    • Application : 4-acetamido-TEMPO-mediated oxidation is used on thermomechanical pulp (TMP) to investigate the extraction components of the oxidized pulp .
    • Method : The oxidation is carried out on TMP, and successive extractions are performed on non-oxidized, bleached, and oxidized TMP .
    • Results : The oxidation treatment induced a decrease in the fibre degradation temperature, indicating a weakening in the fibre structure. It was found that more than two times the amount of lignin was extracted from oxidized pulp compared to non-oxidized pulp .
  • 4-aminocinnamic acid in Material Science

    • Field : Material Science .
    • Application : 4-aminocinnamic acid is grafted onto the CFs (Carbon Fibers) to endow the CFs with robust and sustained antibacterial properties .
    • Method : The method involves grafting 4-aminocinnamic acid onto the CFs .
    • Results : The grafting process endows the CFs with robust and sustained antibacterial properties, making the material advantageous for use in relevant applications .

properties

IUPAC Name

4-acetamidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWOLMWKMKSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516043
Record name 4-Acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidopicolinic acid

CAS RN

84487-16-1
Record name 4-Acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidopicolinic acid
Reactant of Route 2
Reactant of Route 2
4-Acetamidopicolinic acid
Reactant of Route 3
Reactant of Route 3
4-Acetamidopicolinic acid
Reactant of Route 4
Reactant of Route 4
4-Acetamidopicolinic acid
Reactant of Route 5
Reactant of Route 5
4-Acetamidopicolinic acid
Reactant of Route 6
Reactant of Route 6
4-Acetamidopicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.